3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole
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Description
Scientific Research Applications
Synthesis and Reactivity
The chemical reactivity and potential applications of compounds similar to 3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole in scientific research are reflected in studies focusing on dibromo-triazoles and their derivatives. For example, the reaction of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with various NH-azoles leads to the formation of azolylmethyl-dibromo-dihydrothiazolo-triazoles, demonstrating the compound's utility in synthesizing complex heterocyclic structures with potential biological and material applications (Khaliullin, Klen, Makarova, & Pestrikova, 2014). Similarly, the synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid highlights the versatility of these compounds in generating amino derivatives, which are crucial in medicinal chemistry and materials science (Yu, Niu, Wang, Li, & Pang, 2014).
Properties
IUPAC Name |
3,5-dibromo-1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2Cl2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)7(13)3-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMIDPCHSODLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.